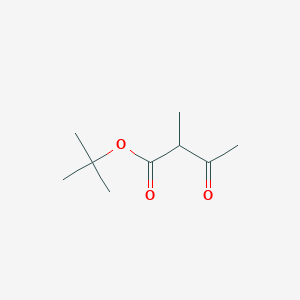

Tert-butyl 2-methyl-3-oxobutanoate

描述

属性

IUPAC Name |

tert-butyl 2-methyl-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-6(7(2)10)8(11)12-9(3,4)5/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFZMFUCASLNCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90471629 | |

| Record name | TERT-BUTYL 2-METHYL-3-OXOBUTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39149-65-0 | |

| Record name | TERT-BUTYL 2-METHYL-3-OXOBUTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-methyl-3-oxobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Tert Butyl 2 Methyl 3 Oxobutanoate and Its Derivatives

Chemoenzymatic and Biocatalytic Approaches

The integration of enzymatic processes with traditional chemical methods offers a powerful and sustainable approach to the synthesis of chiral molecules. These biocatalytic systems often provide high selectivity under mild reaction conditions.

Enantioselective Bioreduction of 3-Oxo Esters to Chiral Hydroxy Esters

The asymmetric reduction of β-keto esters is a critical transformation for producing optically active β-hydroxy esters, which are key chiral intermediates in pharmaceuticals and fine chemicals. nih.gov Ketoreductases (KREDs) are particularly effective biocatalysts for this purpose, demonstrating high stereoselectivity in the reduction of carbonyl groups. mdpi.com

For instance, two NADPH-dependent oxidoreductases from Saccharomyces cerevisiae (baker's yeast) have been purified and characterized for their ability to catalyze the enantioselective reduction of 3-oxo esters. nih.gov One enzyme produces the (S)-3-hydroxy acid ester, while the other yields the (R)-enantiomer. nih.gov The (S)-enzyme, with a molecular mass of approximately 48,000-50,000 Da, is most active at pH 6.9 and reduces various 3-oxo, 4-oxo, and 5-oxo esters and acids to their corresponding (S)-hydroxy compounds. nih.gov In contrast, the (R)-enzyme, a subunit of the fatty acid synthase complex, specifically reduces 3-oxo esters to (R)-hydroxy esters at an optimal pH of 6.1. nih.gov

The substrate scope of these enzymatic reductions is broad. For example, (S)-1-phenylethanol dehydrogenase (PEDH) from the bacterium Aromatoleum aromaticum can reduce a wide variety of ketones and β-keto esters with high enantioselectivity. nih.gov Similarly, recombinant E. coli expressing enzymes from baker's yeast have been successfully used for the asymmetric synthesis of β-hydroxy esters and α-alkyl-β-hydroxy esters. acs.org

| Enzyme Source | Substrate | Product Configuration | Key Findings |

| Saccharomyces cerevisiae | 3-Oxo esters | (S)- or (R)-3-hydroxy esters | Two distinct enzymes with opposite stereoselectivities were isolated. nih.gov |

| Aromatoleum aromaticum | Aromatic and heterocyclic ketones and β-keto esters | (S)-alcohols | PEDH exhibits high enantioselectivity across a broad substrate range. nih.gov |

| Recombinant E. coli | β-Keto esters | Chiral β-hydroxy esters | Provides a practical method for synthesizing optically active building blocks. acs.org |

Aldolase-Catalyzed Condensation for Stereoselective Derivatization

Aldolases are enzymes that catalyze the stereoselective formation of carbon-carbon bonds through aldol (B89426) addition reactions. This capability makes them valuable tools for the synthesis of complex, stereodefined molecules. For example, D-fructose-6-phosphate aldolase (B8822740) from Escherichia coli has been engineered to sequentially add glycolaldehyde (B1209225) to create a range of three- to six-carbon aldoses in a one-pot synthesis. researchgate.net

In the context of β-keto esters, aldolase-catalyzed reactions can introduce new stereocenters with high control. The dianion of methyl acetoacetate (B1235776), a related β-keto ester, reacts with ketones and aldehydes to form δ-hydroxy-β-keto esters. researchgate.net These products can then be further manipulated, highlighting the synthetic utility of aldol-type condensations in derivatizing β-keto ester scaffolds. researchgate.net

Enzyme Screening and Directed Evolution for Catalytic Activity Enhancement

While naturally occurring enzymes offer significant catalytic potential, their activity and selectivity can often be improved for specific, non-natural substrates like tert-butyl 2-methyl-3-oxobutanoate. Enzyme screening and directed evolution are powerful techniques to achieve this.

Directed evolution involves generating a library of enzyme variants through random mutagenesis and then screening for improved performance. This approach has been successfully applied to ketoreductases to enhance their efficiency and stereoselectivity in reducing bulky α-amino β-keto esters. rsc.org For example, a ketoreductase from Exiguobacterium sp. F42 was subjected to structure-guided rational direct evolution, resulting in mutants with significantly improved activity and excellent stereoselectivity (>99% dr, >99% de) for various substrates. rsc.org

Similarly, genetic engineering of baker's yeast has been employed to improve the stereoselective reduction of β-keto esters. By creating strains that either lack or overexpress specific reductase enzymes, the production of undesired stereoisomers can be minimized. acs.orgnih.gov This strategy has led to the development of "second-generation" yeast strains with combined gene knockouts and overexpressions, further enhancing the stereoselectivity of β-keto ester reductions. nih.gov The evolution of enzymes like N'-[(5'-phosphoribosyl)formimino]-5-aminoimidazole-4-carboxamide ribonucleotide (ProFAR) isomerase (HisA) and phosphoribosylanthranilate (PRA) isomerase (TrpF) from a common ancestor demonstrates the potential to evolve new catalytic activities on existing enzyme scaffolds. nih.gov

Continuous Bioprocess Development for Large-Scale Production

For industrial applications, the development of continuous bioprocesses is crucial for the large-scale and cost-effective production of chiral compounds. Continuous flow systems offer advantages such as improved productivity, easier process control, and simplified product isolation.

An integrated chemoenzymatic system for the continuous production of chiral alcohols from racemic mixtures has been developed. rsc.org This system utilizes two consecutive fixed-bed reactors. In the first bed, a racemic alcohol is oxidized to a prochiral ketone using a heterogeneous catalyst. In the second bed, the ketone is stereoselectively reduced by an immobilized alcohol dehydrogenase (ADH). rsc.org This process demonstrates high conversion (around 95%) and excellent selectivity (nearly 100%) for either the (R) or (S) alcohol. rsc.org

Furthermore, the development of robust biocatalysts, such as those created through the directed evolution of carbonyl reductases, is essential for large-scale biosynthesis. For instance, an optimized multi-enzyme cascade system has been constructed for the efficient synthesis of chiral (R)-β-hydroxy acids from β-keto acids, achieving high conversion rates and chiral purity even at a 1-liter scale. researchgate.net

Asymmetric Catalysis in Carbon-Carbon Bond Formation

Asymmetric catalysis provides a powerful alternative to biocatalysis for the enantioselective synthesis of complex molecules. The use of chiral metal catalysts or organocatalysts can facilitate the formation of new stereocenters with high precision.

Synergistic Palladium/Chiral Primary Amine Catalysis for α-Allylic Allenylation

A significant advancement in the synthesis of chiral allenes involves the synergistic use of palladium and a chiral primary amine catalyst. nih.govresearchgate.net This dual catalytic system enables the asymmetric α-allylic allenylation of β-ketocarbonyl compounds, including those structurally similar to this compound. nih.govnih.gov

This methodology utilizes 1,3-enynes as atom-economical and achiral allene (B1206475) precursors. nih.gov The synergistic catalysis allows for the construction of all-carbon quaternary centers attached to allenes with non-adjacent 1,3-axial central stereogenic centers, achieving high levels of diastereoselectivity and enantioselectivity. nih.gov A key advantage of this system is that by simply switching the configurations of the palladium ligand and the chiral amine catalyst, any of the four possible diastereoisomers can be selectively synthesized. nih.gov

Mechanistic studies suggest a synergistic catalytic cycle involving both aminocatalysis and palladium catalysis. nih.govresearchgate.net An arene-containing chiral primary amine can act as both an aminocatalyst and a ligand, leading to enhanced reaction rates and even reversed chiral induction compared to more sterically bulky derivatives. bohrium.comresearchgate.net This dual role is facilitated by a distinctive Pd-arene π-coordination. bohrium.comresearchgate.net This synergistic approach has also been successfully applied to the asymmetric allylic alkylation of β-ketocarbonyl compounds with allylic alcohols. nih.gov

| Catalyst System | Substrate Type | Key Transformation | Stereochemical Outcome |

| Palladium / Chiral Primary Amine | β-Ketocarbonyls and 1,3-enynes | α-Allylic Allenylation | High diastereo- and enantioselectivity for all four diastereoisomers. nih.gov |

| Palladium / Arene-Containing Chiral Primary Amine | α-Branched β-Ketocarbonyls | Asymmetric Allylic Alkylation | High efficiency and regio-, stereo-, and enantioselectivity. bohrium.comresearchgate.net |

| Palladium / Chiral Primary Amine | β-Ketocarbonyls and Allylic Alcohols | Asymmetric Allylic Alkylation | Effective for challenging acyclic aliphatic ketones. nih.gov |

Ligand Design and Optimization for Enantioselective Control

Detailed research specifically outlining ligand design and optimization for the enantioselective synthesis of this compound is limited in publicly available literature. However, the principles of enantioselective control are well-established for related β-keto esters and provide a framework for potential strategies.

Enantioselective synthesis aims to produce a specific stereoisomer of a chiral molecule. In the context of producing chiral derivatives of tert-butyl acetoacetate, such as this compound, this is often achieved through asymmetric catalysis. This process involves a chiral catalyst, typically a metal complex with a chiral ligand, that preferentially facilitates the formation of one enantiomer over the other.

For related compounds, palladium-catalyzed reactions are common. nih.gov The design of chiral phosphine (B1218219) ligands is crucial for inducing asymmetry. The steric and electronic properties of the ligand create a chiral environment around the metal center, which influences the substrate's approach and the subsequent bond formation, leading to high enantiomeric excess (ee) of the desired product. For instance, in the synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate, an asymmetric Mannich reaction is employed to control the stereochemistry. orgsyn.org Similarly, stereospecific palladium-catalyzed cross-coupling reactions have been developed for enantioenriched organoboron nucleophiles, where ligand choice is critical for controlling the stereochemical outcome. nih.gov

Chemoselective Tuning Between Addition and Telomerization Pathways

Specific studies on the chemoselective tuning between addition and telomerization pathways for this compound are not extensively documented in the reviewed scientific literature. Chemoselectivity in this context refers to the ability to direct a reaction to favor one desired pathway—such as simple addition—over another, like telomerization, which involves the reaction of a monomer with a growing polymer chain.

In palladium-catalyzed reactions of β-keto esters, achieving high chemoselectivity is a significant challenge. The outcome of the reaction can be highly dependent on the catalyst system, including the metal and the ligands, as well as the reaction conditions. For example, palladium-catalyzed ketone synthesis using boronic acids and geometrically activated amides has been shown to proceed with high chemoselectivity via the selective activation of the N–C(O) bond. acs.org Such methods demonstrate excellent functional group tolerance, which is a key aspect of chemoselective control. acs.org The principles observed in these related systems would be foundational for developing protocols to control the reactivity of this compound and its derivatives.

Diazo Compound Synthesis via Regitz Diazo-Transfer Reactions

The Regitz diazo-transfer reaction is a fundamental method for synthesizing diazo compounds from molecules with active methylene (B1212753) groups, such as β-dicarbonyl compounds. chem-station.com This reaction is a powerful tool for creating versatile intermediates used in various organic transformations. wikipedia.org

Preparation of Tert-butyl 2-diazo-3-oxobutanoate

The synthesis of tert-butyl 2-diazo-3-oxobutanoate, also known as tert-butyl α-diazoacetoacetate, is achieved through the Regitz diazo-transfer reaction. researchgate.net The process involves the reaction of a β-keto ester, in this case, tert-butyl acetoacetate, with a sulfonyl azide (B81097) reagent in the presence of a base. orgsyn.org

The mechanism begins with the deprotonation of the active methylene group (the α-carbon) of the β-keto ester by a base, forming an enolate. wikipedia.org This nucleophilic enolate then attacks the terminal nitrogen atom of the sulfonyl azide, such as p-toluenesulfonyl azide (TsN₃). wikipedia.orgorganic-chemistry.org A subsequent intramolecular proton transfer and elimination of the sulfonamide anion yields the desired 2-diazo-1,3-dicarbonyl product. wikipedia.org Mild bases like triethylamine (B128534) are often sufficient for this transformation. wikipedia.org Phase-transfer catalysis has also been employed to facilitate the reaction between tert-butyl acetoacetate and p-toluenesulfonyl azide, significantly reducing reaction times compared to traditional methods. orgsyn.org

Table 1: Reagents and Conditions for Regitz Diazo-Transfer

| Starting Material | Diazo-Transfer Reagent | Base | Solvent | Outcome |

|---|---|---|---|---|

| Tert-butyl acetoacetate | p-Toluenesulfonyl azide | Triethylamine | Acetonitrile | Tert-butyl 2-diazo-3-oxobutanoate |

| Di-tert-butyl malonate | p-Toluenesulfonyl azide | Sodium Hydroxide | Dichloromethane | Di-tert-butyl diazomalonate |

| Active Methylene Compounds | Sulfonyl Azides | Various (e.g., Et₃N, Piperidine) | Various | Diazo Compounds |

Microwave Irradiation for Enhanced Reaction Efficiency

Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions and improving yields. researchgate.net This technology can be effectively applied to the Regitz diazo-transfer reaction to enhance its efficiency. researchgate.net

Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes. This rapid heating can also minimize the formation of side products, leading to a cleaner reaction profile and simpler purification. organic-chemistry.org The application of microwave energy has been shown to be advantageous in various syntheses, including the preparation of β-keto esters and the transformation of esters into other functional groups, often under solvent-free conditions. researchgate.netorganic-chemistry.org For diazo compound synthesis, the efficiency of microwave assistance allows for faster production of these important synthetic intermediates while maintaining mild reaction conditions. organic-chemistry.org

Transesterification Methodologies for Tert-butyl β-Keto Esters

Transesterification is a key process for modifying esters and is particularly useful for β-keto esters due to the electronic nature of the substrate. nih.gov This reaction allows for the exchange of the alcohol moiety of an ester, providing access to a wide range of derivatives.

Catalyst-Free Transesterification Protocols

While many transesterification reactions require an acid or base catalyst, protocols for the catalyst-free transesterification of β-keto esters, including tert-butyl derivatives, have been developed. nih.gov The reaction of nucleophiles with tert-butyl acetoacetate has been demonstrated as a convenient method for preparing a variety of acetoacetic acid derivatives without the need for a catalyst. acs.org

These reactions are often driven by heating a mixture of the β-keto ester and an alcohol. For instance, a catalyst-free transesterification of tert-butyl β-keto esters with primary and secondary propargyl alcohols has been successfully carried out using a distillation apparatus to remove the tert-butyl alcohol byproduct, thereby driving the equilibrium toward the desired product. nih.gov The successful transformation of C-2 substituted β-keto esters under these conditions suggests that the reaction likely proceeds through a ketene (B1206846) intermediate. nih.gov This catalyst-free approach is advantageous as it simplifies the workup procedure and avoids issues associated with catalyst removal or side reactions.

Table 2: Examples of Catalyst-Free Transesterification

| β-Keto Ester | Alcohol | Conditions | Key Feature |

|---|---|---|---|

| Tert-butyl β-keto esters | Propargyl alcohols | Heating with distillation | Removal of tert-butyl alcohol drives the reaction. |

| Tert-butyl acetoacetate | Various alcohols/amines | Heating in xylene | Rapid reaction, simple product isolation. |

| Methyl/Ethyl β-keto esters | Propargyl alcohols | Heating with distillation | Suggests a general mechanism via a ketene intermediate. |

Impact of α-Substitution on Transesterification Reactivity

The reactivity of β-keto esters in transesterification reactions is significantly influenced by the nature of the substituent at the α-position. This influence is a combination of steric and electronic effects, which can either facilitate or impede the reaction.

Steric Hindrance: The introduction of substituents at the α-carbon generally leads to a decrease in transesterification reactivity due to steric hindrance. The bulkier the substituent, the more pronounced the effect. For instance, the transesterification of an α-substituted acetoacetate with a sterically demanding alcohol like tert-butyl alcohol results in low yields. uchicago.edu This is attributed to the increased steric congestion around the carbonyl carbon, which hinders the nucleophilic attack by the incoming alcohol. Studies have shown that while ethyl acetoacetate undergoes transesterification relatively easily, the introduction of a methyl group at the α-position (forming ethyl 2-methyl-3-oxobutanoate) necessitates significantly longer reaction times to achieve comparable yields, clearly demonstrating a steric effect. organic-chemistry.org Similarly, α,α-disubstituted β-keto esters often fail to undergo transesterification, with the starting material being recovered, which suggests that an enolizable α-proton may be crucial for many catalytic pathways. uchicago.edu

The steric hindrance of the incoming alcohol also plays a critical role. Reactions with tertiary alcohols, such as tert-butyl alcohol, are often challenging and result in reduced yields compared to primary or secondary alcohols, even with un-substituted β-keto esters. organic-chemistry.orgacs.org

Electronic Effects: The electronic nature of the α-substituent also modulates reactivity. Electron-withdrawing groups (EWGs) at the α-position are common in these structures. The presence of an EWG, such as a carbonyl or nitro group, geminal to the ester function is thought to facilitate transesterification. researchgate.net This is because the EWG increases the electrophilicity of the ester carbonyl carbon, making it more susceptible to nucleophilic attack. The reaction mechanism for many β-keto ester transesterifications is believed to proceed through an enol or enolate intermediate, where chelation of the two carbonyl groups to a catalyst is important. uchicago.edumdpi.com

However, the specific nature of the EWG matters. A comparison between methyl acetoacetate and methyl 2-nitroacetate showed that while both have geminal electron-withdrawing groups, the acetoacetate undergoes thermal transesterification more readily than the nitroacetate, which requires a catalyst for smooth conversion. researchgate.net This highlights the complex interplay of electronic activation and the specific reaction mechanism at play.

Table 1: Effect of α-Substitution on Transesterification of β-Keto Esters

| α-Substituent | Steric Effect | Electronic Effect | Impact on Reactivity | Reference |

|---|---|---|---|---|

| H | Minimal | Reference | Baseline reactivity | researchgate.net |

| Methyl | Moderate hindrance | Weakly donating | Decreased rate, longer reaction time needed | organic-chemistry.org |

| α,α-Dialkyl | Significant hindrance | Donating | Reaction often fails or gives very low yields | uchicago.edu |

| Nitro | Minimal hindrance | Strongly withdrawing | Facilitates reaction, but may require specific catalysts | researchgate.net |

Multi-Step Organic Synthesis Strategies

The synthesis of complex molecules often requires multi-step strategies where tert-butyl oxobutanoates serve as versatile building blocks. These strategies include alkylation, carboxylation, esterification, and coupling reactions, often employing protecting groups to achieve the desired molecular complexity.

Alkylation and Carboxylation Routes to Substituted Tert-butyl Oxobutanoates

A primary method for elaborating the tert-butyl oxobutanoate scaffold is through the alkylation or carboxylation of the α-carbon. The acidic nature of the α-proton allows for its easy removal by a suitable base to form a nucleophilic enolate, which can then react with various electrophiles.

Alkylation: The alkylation of tert-butyl acetoacetate is a standard method for introducing alkyl groups at the C2 position. The process involves deprotonation with a base (e.g., sodium ethoxide, lithium diisopropylamide) followed by reaction with an alkyl halide. This approach is fundamental in creating a wide range of α-substituted β-keto esters.

More advanced methods leverage transition metal catalysis. For example, palladium-catalyzed reactions of allylic esters of β-keto carboxylates proceed through a π-allylpalladium enolate intermediate after decarboxylation, leading to the formation of α-allyl ketones. uchicago.edu Highly stereoselective alkylations have also been developed, such as the reaction of titanium(IV) enolates of chiral N-acyl oxazolidinones with tert-butyl peresters, which allows for the introduction of secondary or tertiary alkyl groups with excellent diastereoselectivity. researchgate.net

Carboxylation: Carboxylation of ketones to form β-keto esters is another key synthetic transformation. This can be achieved through the reaction of ketone enolates with sources of carbon dioxide or carbon monoxide, often requiring transition metal catalysts. orgsyn.org A common laboratory-scale method involves the reaction of a ketone with a carbonate, such as diethyl or dimethyl carbonate, in the presence of a strong base. orgsyn.org Another route involves the direct carboxylation of certain carboxylic acid derivatives using chlorosulfonyl isocyanate under mild conditions to yield β-keto esters. mdpi.com

Esterification and Coupling Reactions for Complex Analogues

To build more complex molecular architectures, esterification and various carbon-carbon bond-forming coupling reactions are employed.

Esterification: While transesterification modifies the ester group, direct esterification methods are also used, particularly in the synthesis of complex natural products. Ester couplings can be challenging, especially with sterically hindered substrates. researchgate.net Reagents like polystyrylsulfonyl chloride resin in the presence of N-methylimidazole have been used as an efficient dehydration system for forming esters from carboxylic acids and alcohols, a method compatible with acid-sensitive groups like tert-butyl esters. organic-chemistry.org

Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for creating complex analogues. The enolates of β-keto esters can participate in coupling reactions with aryl bromides, providing access to β-aryl-α-keto esters. mdpi.com Heck reactions, coupling aryl halides with acrylates like tert-butyl acrylate, have also been demonstrated using palladium thiosemicarbazone complexes as catalysts. nih.gov Furthermore, Sonogashira coupling reactions, catalyzed by palladium nanoparticles, can be used to link aryl halides with terminal alkynes, showcasing the broad utility of these catalytic systems in building molecular complexity. nih.gov

Multi-component reactions offer another efficient strategy. For instance, a three-component coupling of silylglyoxylates (including tert-butyl trimethylsilylglyoxylate), alkynes, and aldehydes can rapidly generate complex glycolate (B3277807) aldol structures in a single, chemoselective operation.

Strategic Application of Protecting Groups in Convergent Synthesis

In a convergent synthesis, different fragments of a target molecule are synthesized independently and then joined together in the final stages. This approach is often more efficient for building complex molecules than a linear synthesis. The strategic use of protecting groups is paramount to the success of this strategy, ensuring that reactive functional groups are masked until the appropriate moment. The tert-butyl ester is a valuable protecting group in this context due to its stability under many reaction conditions and its selective removal under acidic conditions. acs.org

An essential concept in complex synthesis is the use of orthogonal protecting groups , which are groups that can be removed under distinct conditions without affecting each other. mdpi.com This allows for the selective deprotection of one functional group in the presence of others, a critical requirement for convergent strategies.

A clear example of an orthogonal protecting group strategy involves the differential stability of β-keto esters. It has been shown that a 2-(trimethylsilyl)ethyl (TMSE) β-keto ester can be cleaved with fluoride (B91410) ions (e.g., TBAF), leaving a tert-butyl β-keto ester intact under the same conditions. mdpi.comorgsyn.org Conversely, the tert-butyl group can be removed with acid while the TMSE ester remains. mdpi.comorgsyn.org This orthogonality would allow two different fragments of a complex molecule to be prepared, one containing a TMSE-protected β-keto acid and the other a tert-butyl-protected one. These fragments could then be coupled, and either protecting group could be selectively removed to allow for further transformation at that specific site.

The synthesis of the complex peptide cyclotheonamide B illustrates a convergent approach where tert-butyl-based protecting groups play a key role. acs.org The synthesis involved coupling two major, independently synthesized fragments. One fragment utilized an O-tert-butyl ether to protect a phenol, while both fragments used N-tert-butyloxycarbonyl (Boc) groups to protect amines. The selective removal of the Boc group in the presence of the tert-butyl ether was achieved using specific reagents (trimethylsilyl triflate/2,6-lutidine), allowing for the coupling of the two large fragments. acs.org Later in the synthesis, both the tert-butyl ether and the remaining Boc groups were removed simultaneously under strong acidic conditions (trifluoroacetic acid) in the final deprotection step. acs.org This strategic use of protecting groups with different labilities is a hallmark of modern convergent synthesis.

Mechanistic Investigations and Theoretical Chemistry Studies

Enolate Formation and Reactivity in C-C Bond Forming Reactions

The presence of α-protons adjacent to the carbonyl groups makes tert-butyl 2-methyl-3-oxobutanoate a key substrate for enolate formation, a critical step in many carbon-carbon bond-forming reactions. The acidity of these protons is enhanced by the electron-withdrawing nature of the two carbonyl groups, facilitating deprotonation by a suitable base. rsc.org The choice of base and reaction conditions can dictate the regioselectivity of enolate formation, leading to either the kinetic or thermodynamic enolate. However, in the case of this compound, only one enolizable position exists, simplifying its reactivity profile.

The resulting enolate is a potent nucleophile, readily participating in reactions such as alkylations and aldol (B89426) condensations. researchgate.netrsc.org The steric bulk of the tert-butyl group can influence the approach of electrophiles, potentially offering a degree of stereocontrol in these reactions. For instance, in palladium-catalyzed α-arylation reactions, the enolates of β-keto esters can be effectively coupled with aryl bromides. organic-chemistry.orgnih.gov The use of sterically hindered phosphine (B1218219) ligands on the palladium catalyst is often crucial for achieving high yields and selectivities in these transformations. organic-chemistry.org

The reactivity of the enolate is also a cornerstone of its utility in phase-transfer catalysis, where it can be alkylated asymmetrically to generate chiral centers. rsc.org

Nucleophilic Substitution Reactions at Carbonyl Centers

The ester and ketone carbonyl groups in this compound are electrophilic centers susceptible to nucleophilic attack. These reactions typically proceed through a nucleophilic acyl substitution mechanism, involving the formation of a tetrahedral intermediate. khanacademy.orglibretexts.orgyoutube.com The stability of the leaving group is a key factor determining the feasibility of these reactions. In the case of the ester, the tert-butoxide ion is the leaving group.

While direct nucleophilic substitution at the sterically hindered tert-butyl ester can be challenging, transesterification reactions are well-documented for β-keto esters. rsc.orgnih.govucc.ie These reactions are often catalyzed by acids or bases and are believed to proceed through the enol form of the β-keto ester, where chelation to a catalyst can enhance reactivity. nih.gov

Detailed Mechanisms of Dual Catalysis in Asymmetric Synthesis

The unique structure of β-keto esters like this compound makes them excellent substrates in dual catalytic systems, particularly those employing a combination of a transition metal and a chiral amine catalyst for asymmetric synthesis.

In palladium-catalyzed asymmetric allylic alkylation (AAA), a prominent reaction for β-keto esters, a palladium complex and a chiral ligand (often a chiral amine or phosphine) work in concert to achieve high levels of stereocontrol. thieme-connect.deuwindsor.ca The palladium catalyst activates the allylic substrate to form a π-allylpalladium intermediate. Simultaneously, the chiral amine can act as a base to deprotonate the β-keto ester, forming a chiral enolate. Alternatively, the chiral ligand coordinated to the palladium center creates a chiral environment that dictates the face of the nucleophilic attack. nih.gov

The synergy between the two catalytic cycles, one involving the palladium and the other the chiral amine, allows for the enantioselective formation of a new carbon-carbon bond. This dual activation strategy has been successfully applied to the synthesis of complex chiral molecules.

The stereochemical outcome of these dual-catalyzed reactions is highly dependent on the nature of the catalysts and the substrates. In the palladium-catalyzed AAA of β-keto esters, the stereochemistry of the final product is determined at the C-C bond-forming step, where the enolate attacks the π-allylpalladium complex. researchgate.netthieme-connect.de The chiral ligand on the palladium catalyst controls the enantioselectivity by influencing the facial selectivity of the nucleophilic attack.

By carefully selecting the chiral ligand and the reaction conditions, it is possible to achieve high diastereoselectivity and enantioselectivity. For instance, the use of chiral diphosphine-ruthenium complexes has been shown to be highly effective in the enantioselective hydrogenation of β-keto esters, yielding chiral β-hydroxy esters with high enantiomeric excess. researchgate.net Similarly, cinchona-derived phase-transfer catalysts have been used for the highly enantioselective α-alkylation of cyclic β-keto esters. rsc.org The ability to control the formation of multiple stereocenters with a high degree of precision is a testament to the power of these dual catalytic systems.

Table 1: Stereochemical Outcomes in Asymmetric Reactions of β-Keto Esters

| Reaction Type | Catalyst System | Product Type | Stereochemical Control |

|---|---|---|---|

| Asymmetric Allylic Alkylation | Palladium / Chiral Ligand | α-Allyl-β-keto ester | High ee and dr |

| Enantioselective Hydrogenation | Ruthenium / Chiral Diphosphine | β-Hydroxy ester | High ee |

Intermediates and Transition States in Transesterification Mechanisms (e.g., Acylketene Intermediates)

The transesterification of β-keto esters can proceed through different mechanistic pathways. While acid and base catalysis involving tetrahedral intermediates are common, an alternative mechanism involving the formation of an acylketene intermediate has been proposed. nih.gov This pathway is particularly relevant for the transesterification of C-2 substituted β-keto esters, such as this compound, especially under catalyst-free conditions at elevated temperatures. nih.gov

The proposed mechanism involves the thermal elimination of tert-butanol (B103910) from the β-keto ester to form a highly reactive acylketene intermediate. This intermediate then rapidly reacts with another alcohol molecule to generate the new transesterified β-keto ester. The formation of this intermediate is facilitated by the presence of the α-methyl group.

Figure 1: Proposed Acylketene Intermediate in Transesterification

Computational Chemistry and Quantum Mechanical Analysis

Computational chemistry and quantum mechanical calculations have become invaluable tools for elucidating the mechanisms and predicting the reactivity of organic molecules, including β-keto esters. nih.govresearchgate.netnih.gov Density Functional Theory (DFT) is a commonly employed method to study the electronic structure, geometry, and reactivity of these compounds.

For β-keto esters, computational studies can provide insights into:

Tautomeric Equilibria: The equilibrium between the keto and enol forms can be quantified, and the factors influencing this equilibrium, such as solvent and substituents, can be analyzed.

Reaction Mechanisms: The transition states and intermediates of reactions like enolate formation, alkylation, and transesterification can be modeled. This allows for the determination of activation energies and the validation of proposed mechanistic pathways. For instance, theoretical studies can help to differentiate between a standard addition-elimination mechanism and one involving an acylketene intermediate in transesterification reactions. nih.gov

Reactivity Descriptors: Conceptual DFT provides reactivity indices such as electrophilicity and nucleophilicity, which can be used to predict the reactive sites of the molecule and its behavior in different chemical reactions. nih.govresearchgate.netnih.gov

While specific computational studies focusing solely on this compound are not extensively reported in the provided search results, the principles and methodologies applied to other β-keto esters are directly applicable and provide a strong framework for understanding its chemical behavior at a molecular level. nih.govresearchgate.netnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Aryl bromide |

| Tert-butoxide |

| Chiral amine |

| Chiral phosphine |

| π-Allylpalladium |

| β-Hydroxy ester |

| Acylketene |

| Tert-butanol |

| Cinchona alkaloids |

| Trialkylphosphine |

| Ferrocenyldialkylphosphine |

Density Functional Theory (DFT) Studies of Reaction Pathways and Energetics

Density Functional Theory (DFT) has emerged as a important tool for elucidating the mechanisms of reactions involving β-keto esters. While direct DFT studies specifically targeting this compound are not extensively documented in the literature, a wealth of research on related β-keto esters provides a solid framework for understanding its reactivity. These studies allow for the prediction of reaction pathways and the calculation of their associated energy barriers.

General reactions of β-keto esters, such as alkylation, proceed through the formation of an enolate intermediate. The regioselectivity of this alkylation is a key aspect that can be explored using DFT. For an unsymmetrical ketone or β-keto ester, the formation of either the kinetic or thermodynamic enolate is possible. DFT calculations can model the transition states for both pathways, revealing the activation energies and helping to predict which product will be favored under specific conditions. nih.gov

A significant aspect of β-keto ester chemistry is the keto-enol tautomerism. DFT studies have been employed to investigate the energetics of this process. acs.org For this compound, the presence of the α-methyl group influences the stability of the enol tautomer. DFT calculations can quantify this effect and determine the equilibrium constant between the keto and enol forms. The choice of functional and basis set in these DFT calculations is critical for obtaining accurate results. For instance, the M06-2X functional is often used for main-group thermochemistry and kinetics. acs.org

Furthermore, DFT can be used to study the mechanism of decarboxylation of β-keto esters, which typically occurs upon hydrolysis to the corresponding β-keto acid. The calculations can model the cyclic transition state of the decarboxylation reaction and determine the associated energy barrier. The bulky tert-butyl group is expected to have a minimal electronic effect on this process but may influence the conformational preferences of the transition state structure.

A theoretical study on a series of β-keto esters analyzed their reactivity using conceptual DFT descriptors. mdpi.com This approach allows for the prediction of the most electrophilic and nucleophilic sites within the molecule. For this compound, the carbonyl carbon of the ketone would be a primary electrophilic site, while the enolate form would be a potent nucleophile at the α-carbon. The table below illustrates typical reactivity descriptors that can be calculated using DFT.

| Reactivity Descriptor | Description | Relevance to this compound |

|---|---|---|

| Global Electrophilicity (ω) | Measures the overall electrophilic nature of a molecule. | Indicates the susceptibility of the molecule to attack by nucleophiles. mdpi.com |

| Fukui Functions (f(r)) | Identifies the most reactive sites in a molecule for nucleophilic and electrophilic attack. | Would pinpoint the ketone carbonyl as the primary site for nucleophilic attack. mdpi.com |

| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. | Calculated for specific reactions like alkylation or aldol condensation to predict reaction rates. nih.gov |

| Reaction Energy (ΔErxn) | The overall energy change of a reaction. | Determines if a reaction is exothermic or endothermic. |

Molecular Dynamics Simulations of Catalytic Cycles

For example, a biocatalytic reduction of a derivative of this compound using a dehydrogenase would be an ideal system for MD simulations. The simulation would typically start with the enzyme, the substrate (this compound), and a cofactor (like NADH or NADPH) placed in a simulation box filled with water molecules. The simulation would then track the positions of all atoms over time, revealing how the substrate binds to the active site of the enzyme.

Key events in the catalytic cycle that could be studied with MD simulations include:

Substrate Binding: How the tert-butyl and methyl groups of the substrate orient themselves within the enzyme's active site.

Conformational Changes: Any changes in the enzyme's shape upon substrate binding that facilitate the reaction.

Hydride Transfer: The transfer of a hydride ion from the cofactor to the ketone carbonyl of the substrate.

Product Release: The dissociation of the product, tert-butyl 2-methyl-3-hydroxybutanoate, from the enzyme.

Combined Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are particularly powerful for studying catalytic cycles. nih.gov In this approach, the region of the system where the reaction occurs (the substrate and the key amino acid residues in the active site) is treated with a high level of theory (QM), while the rest of the protein and the solvent are treated with a more computationally efficient method (MM). nih.gov This allows for the accurate modeling of bond-breaking and bond-forming events within the dynamic environment of the enzyme.

A hypothetical QM/MM simulation of an enzyme-catalyzed reduction of this compound could provide the free energy profile of the entire catalytic cycle, identifying the rate-limiting step and the structures of any intermediates and transition states. nih.gov

Elucidation of Selectivity-Governing Interactions

The stereochemical and regiochemical outcomes of reactions involving this compound are governed by a variety of non-covalent interactions. Theoretical chemistry provides the tools to dissect these interactions and understand the origins of selectivity.

Stereoselectivity: In reactions such as the reduction of the ketone or the addition of a nucleophile to the carbonyl group, a new chiral center is formed. The stereoselectivity of these reactions (i.e., the preference for forming one stereoisomer over another) is often controlled by steric hindrance. The bulky tert-butyl group and the α-methyl group create a sterically hindered environment around the ketone carbonyl.

Computational models, particularly DFT, can be used to calculate the transition state energies for the formation of both possible stereoisomers. The difference in these energies can be used to predict the diastereomeric or enantiomeric excess of the reaction. For example, in a catalyst-controlled asymmetric reduction, DFT can model the interactions between the substrate and the chiral catalyst, identifying the specific hydrogen bonds, van der Waals interactions, or steric clashes that favor the formation of one enantiomer. nih.gov

Regioselectivity: While the α-position of this compound is fully substituted, precluding reactions at that site, the molecule still possesses two distinct electrophilic carbonyl groups: the ketone and the ester. The chemoselectivity of nucleophilic attack at one of these sites over the other is a key consideration.

DFT calculations of local reactivity descriptors, such as the Fukui function or the condensed-to-atom electrophilicity, can predict which carbonyl carbon is more susceptible to nucleophilic attack. mdpi.com Generally, the ketone carbonyl is more electrophilic than the ester carbonyl. However, the steric hindrance from the adjacent methyl and tert-butyl groups can direct nucleophiles to the ester carbonyl under certain conditions.

A study on the chemoselective amination of β-keto amides, which are structurally related to β-keto esters, demonstrated that steric bulk plays a crucial role in determining the site of reaction. researchgate.net Less hindered substrates favored reaction at the ketone, while more hindered substrates led to reaction at the amide carbonyl. researchgate.net A similar principle can be applied to this compound, where the bulky tert-butyl group could potentially influence the regioselectivity of certain reactions.

The following table summarizes the key interactions that govern selectivity in reactions of this compound and how they can be studied computationally.

| Type of Selectivity | Governing Interactions | Computational Method | Predicted Outcome for this compound |

|---|---|---|---|

| Stereoselectivity (e.g., in reduction) | Steric hindrance from the tert-butyl and α-methyl groups. Non-covalent interactions with a chiral catalyst. | DFT calculations of transition state energies for competing pathways. | The bulky groups would create a strong facial bias, leading to high stereoselectivity, especially in catalyzed reactions. |

| Chemoselectivity (Nucleophilic attack) | Electronic differences between the ketone and ester carbonyls. Steric hindrance around the ketone. | DFT calculations of local reactivity descriptors (e.g., Fukui functions). | Attack at the more electrophilic ketone is generally favored, but very bulky nucleophiles might preferentially attack the ester. mdpi.com |

Applications of Tert Butyl 2 Methyl 3 Oxobutanoate As a Key Synthetic Intermediate

Pharmaceutical and Medicinal Chemistry Synthesis

The structural framework of tert-butyl 2-methyl-3-oxobutanoate lends itself to the construction of various pharmacophores, making it an invaluable tool in medicinal chemistry. Its applications span from the synthesis of blockbuster drugs to the development of novel therapeutic agents.

Precursors for HMG-CoA Reductase Inhibitors (Statins: Atorvastatin (B1662188), Rosuvastatin)

Statins are a class of drugs that lower cholesterol levels in the body by inhibiting the enzyme HMG-CoA reductase. researchgate.net this compound and its derivatives are pivotal intermediates in the industrial synthesis of two of the most prominent statins, atorvastatin and rosuvastatin (B1679574).

In the synthesis of atorvastatin , a key chiral building block is tert-butyl (4R,6R)-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate. nih.gov The synthesis of this intermediate often involves the use of tert-butyl acetoacetate (B1235776) or a related derivative. One of the critical steps is a Claisen condensation, which can be mediated by strong bases like lithium diisopropylamide (LDA) at low temperatures. nih.gov The tert-butyl ester group in these intermediates is advantageous as it can be selectively cleaved under acidic conditions in later stages of the synthesis.

For rosuvastatin , synthetic routes often involve a Wittig or Horner-Wadsworth-Emmons reaction to construct the characteristic dihydroxyheptenoate side chain. oalib.com A key intermediate in many of these syntheses is tert-butyl 2-[(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate. oalib.comwjpmr.com This aldehyde is then coupled with a pyrimidine (B1678525) phosphonium (B103445) salt or phosphonate (B1237965) ester. The tert-butyl ester provides a stable protecting group that can be removed towards the end of the synthetic sequence to furnish the final rosuvastatin calcium salt. wjpmr.com The use of tert-butyl esters in these syntheses is a common strategy to achieve high yields and purity of the final active pharmaceutical ingredient.

| Statin | Key Intermediate derived from Tert-butyl acetoacetate chemistry | Synthetic Step |

| Atorvastatin | tert-butyl (4R,6R)-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate | Claisen Condensation |

| Rosuvastatin | tert-butyl 2-[(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate | Wittig/Horner-Wadsworth-Emmons Reaction |

Intermediates in the Synthesis of Targeted Cancer Therapies (e.g., Alectinib)

Alectinib (B1194254) is a highly selective inhibitor of anaplastic lymphoma kinase (ALK), a key driver in certain types of non-small cell lung cancer. The synthesis of alectinib involves the construction of a complex carbazole (B46965) core. While direct use of this compound is not explicitly detailed in all published routes, related β-ketoesters and malonic acid mono-tert-butyl esters are employed. google.com For instance, one synthetic approach involves the condensation of 3-iodo-4-ethyltertbutylbenzene with malonic acid mono-tert-butyl ester to form an intermediate that ultimately leads to the indole-3-carboxylic acid core of alectinib. google.com The tert-butyl ester functionality is crucial for facilitating these condensation reactions and is subsequently removed during the synthetic sequence.

Building Blocks for Cephalosporin (B10832234) Antibiotics and Related Structures

Cephalosporins are a major class of β-lactam antibiotics used to treat a wide range of bacterial infections. The synthesis of the aminothiazole side chains, a common feature in many third and fourth-generation cephalosporins, often utilizes tert-butyl 3-oxobutyrate as a starting material. google.com This intermediate can be nitrosated to introduce a hydroxyimino group at the C2 position, forming t-butyl 4-chloro-2-(Z)-hydroxyimino-3-oxobutanoate. google.com This derivative is a versatile precursor for the construction of the 2-aminothiazol-4-yl moiety, which is essential for the antibacterial activity of these antibiotics. google.com The tert-butyl ester provides stability during the initial synthetic transformations and can be readily cleaved to reveal the carboxylic acid necessary for coupling with the cephalosporin core.

| Cephalosporin Precursor | Starting Material | Key Transformation |

| t-Butyl 4-chloro-2-(Z)-hydroxyimino-3-oxobutanoate | tert-Butyl 3-oxobutanoate | Nitrosation |

Synthesis of Chiral Aminohydroxy Esters for Drug Development (e.g., Vibegron)

Vibegron (B611683) is a β3-adrenergic receptor agonist used for the treatment of overactive bladder. A key chiral intermediate in the synthesis of vibegron is methyl (2S,3R)-2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate. researchgate.net The synthesis of such chiral aminohydroxy esters can be achieved through the asymmetric reduction of a corresponding β-keto ester precursor. While the specific starting material for vibegron's intermediate is a phenyl-containing ketoester, the underlying principle of asymmetric reduction of β-ketoesters is a widely applicable strategy where this compound and its analogues serve as important substrates. Biocatalytic methods employing engineered carbonyl reductases have shown high efficiency and stereoselectivity in these transformations. researchgate.net

Access to (S)-N-Boc-5-oxaproline for Ligation Chemistry

(S)-N-Boc-5-oxaproline is a valuable building block in chemical protein synthesis, particularly in the context of α-ketoacid-hydroxylamine (KAHA) ligation. nih.govresearchgate.net This technique allows for the formation of a native peptide bond between two unprotected peptide segments. The synthesis of (S)-N-Boc-5-oxaproline has been achieved through various routes, with some approaches utilizing precursors derived from β-ketoesters. orgsyn.orgresearchgate.net For example, a synthetic pathway can involve the enantioselective conjugate addition of a hydroxylamine (B1172632) to a trans-4-oxo-2-butenoate derivative, which can be prepared from a β-ketoester. nih.govresearchgate.net This route provides a practical and scalable method to access this important building block for advanced chemical biology applications. nih.gov

Natural Product Synthesis and Analogues

The structural motifs present in this compound and related compounds are also found in or can be used to construct various natural products and their analogues. The ability to introduce methyl groups and keto functionalities makes it a versatile starting point for assembling complex carbon skeletons. For instance, the condensation of methyl 4-oxobutanoate (B1241810) with nitroethane, followed by a series of transformations, has been used to synthesize substituted pyrroles, which are core structures in many natural products and biologically active molecules. researchgate.net

Role in Studies of Tropane (B1204802) Alkaloid Biosynthesis

While direct studies utilizing this compound in tropane alkaloid research are not prominent, the core structure of 2-methyl-3-oxobutanoate is crucial for understanding this biosynthetic pathway. Tropane alkaloids (TAs), such as cocaine and scopolamine, are characterized by a distinctive N-methyl-8-azabicyclo[3.2.1]-octane core. uni.lu Their biosynthesis involves the N-methyl-Δ¹-pyrrolinium cation, which condenses with an acetate-derived unit to form the second ring of the tropane structure. uni.lu

To elucidate this mechanism, feeding studies have been conducted using isotopically labeled analogs. In research on Erythroxylum coca, a labeled methyl ester, methyl (RS)-[1,2-¹³C₂,1-¹⁴C]-4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoate, was administered to plant leaves. The successful incorporation of this labeled compound provided strong evidence that acetate-derived metabolites, specifically polyketides, are involved in the formation of the tropane ring's second half. This experiment underscores the importance of the 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoate skeleton as a key intermediate in the biogenesis of these alkaloids. uni.lu

Construction of Complex Chiral Scaffolds for Biologically Active Molecules

The chemical reactivity of this compound makes it a useful intermediate in the synthesis of complex molecular architectures, including chiral scaffolds which are foundational to many biologically active molecules. The active methylene (B1212753) proton of the compound can be removed, allowing it to participate in carbon-carbon bond-forming reactions.

For instance, this compound has been used as a reactant in copper-catalyzed C-arylation reactions. thieme-connect.de In these syntheses, the compound is coupled with aryl iodides in the presence of a copper catalyst and a specific ligand, such as trans-4-hydroxy-l-proline, to create new arylated products with quaternary chiral centers. thieme-connect.de This method is a powerful tool for building structurally complex molecules from simpler precursors. Furthermore, the synthesis of novel chiral pyrrolidinone scaffolds with antibacterial activity has been described, and this compound is noted as a potential downstream product from related starting materials, highlighting its relevance in creating diverse chemical libraries for drug discovery. lookchem.com

Industrial and Material Science Applications

The utility of this compound also extends to potential applications in the agrochemical and material science sectors, where it can serve as an intermediate for specialized compounds.

Precursors for Agrochemically Relevant Compounds (e.g., Nonactin)

Nonactin (B1679836) is a macrotetrolide antibiotic with ionophoric properties that has garnered interest for its potential agrochemical and pharmaceutical applications. Its structure is assembled from four units of nonactic acid (two (+)-enantiomers and two (-)-enantiomers). The total synthesis of nonactin and its analogs is a complex process, which has led researchers to explore precursor-directed biosynthesis as an alternative manufacturing strategy. However, based on available research, there is no specific mention of this compound being used as a direct precursor in the synthesis of nonactin.

Intermediates for Ferroelectric Liquid Crystal Compounds

Ferroelectric liquid crystals (FLCs) are advanced materials used in display technology, valued for their fast switching times. The synthesis of FLCs relies on the design of chiral molecules that can self-assemble into the required tilted smectic phases. While many FLCs incorporate chiral centers, often involving 2-methyl substitution patterns in parts of their molecular structure, current literature does not specifically identify this compound as a common intermediate in the synthesis of these materials.

Advanced Analytical and Spectroscopic Characterization Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of tert-butyl 2-methyl-3-oxobutanoate. It provides detailed information about the chemical environment of each atom, enabling unambiguous structural confirmation and the study of dynamic processes.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for confirming the molecular structure of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different types of protons in the molecule. The chemical shifts, multiplicities, and integration values of these signals provide a complete picture of the proton environment.

tert-Butyl Group: The nine equivalent protons of the tert-butyl group typically appear as a sharp singlet around 1.4-1.5 ppm.

Methyl Group (at C2): The three protons of the methyl group at the C2 position appear as a doublet due to coupling with the adjacent methine proton.

Acetyl Group: The three protons of the acetyl group (CH₃CO) appear as a singlet.

Methine Proton (at C2): The single proton at the C2 position appears as a quartet due to coupling with the adjacent methyl group protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

Carbonyl Carbons: The two carbonyl carbons (ester and ketone) will have characteristic chemical shifts in the downfield region of the spectrum, typically between 160 and 210 ppm.

tert-Butyl Carbons: The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group will have distinct signals.

C2 and attached Methyl Carbon: The chiral center carbon (C2) and the methyl carbon attached to it will also show specific resonances.

The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for the different groups in this compound, although specific values can vary depending on the solvent and experimental conditions. illinois.eduutsouthwestern.edu

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| tert-Butyl (CH₃)₃C- | ~1.4 - 1.5 (s, 9H) | ~28 (CH₃), ~82 (quaternary C) |

| Methyl -CH(CH₃) | ~1.2 - 1.3 (d, 3H) | ~15 |

| Acetyl CH₃CO- | ~2.2 - 2.3 (s, 3H) | ~27 |

| Methine -CH(CH₃)- | ~3.5 - 3.6 (q, 1H) | ~53 |

| Carbonyl -C=O (ketone) | - | ~203 |

| Carbonyl -C=O (ester) | - | ~170 |

s = singlet, d = doublet, q = quartet. Data is illustrative and based on typical values for similar functional groups.

Correlation Spectroscopy (COSY) is a two-dimensional NMR technique that reveals proton-proton coupling interactions within a molecule. For this compound, a COSY experiment would be particularly useful to confirm the connectivity between the methine proton at the C2 position and the protons of the adjacent methyl group. A cross-peak between the quartet of the C2-H and the doublet of the C2-CH₃ would definitively establish their scalar coupling and thus their spatial proximity, reinforcing the structural assignment made from one-dimensional NMR data.

Isotopically labeled analogues, such as this compound-D3, where three hydrogen atoms are replaced by deuterium (B1214612), are valuable tools in mechanistic studies. impurity.com The deuterium label can be strategically placed, for instance, in the acetyl methyl group. By tracking the fate of the deuterium label in a chemical reaction using techniques like NMR or mass spectrometry, researchers can gain insights into reaction pathways, bond-breaking and bond-forming steps, and the presence of kinetic isotope effects. The synthesis of such deuterated compounds often involves using deuterated starting materials in established synthetic routes. For example, deuterated acetone (B3395972) can be a precursor for introducing a deuterated acetyl group. google.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, often to four or more decimal places. This high precision allows for the determination of the exact molecular formula of the compound by distinguishing between compounds with the same nominal mass but different elemental compositions. wiley-vch.desemanticscholar.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this compound would likely involve the loss of the tert-butyl group (C(CH₃)₃), which is a stable carbocation, or the loss of isobutylene. Other fragments could arise from the cleavage of the C-C bonds in the butanoate chain.

Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, can also be calculated for different adducts of the molecule (e.g., [M+H]⁺, [M+Na]⁺) to aid in its identification. uni.lu

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound or a derivative can be grown, XRD analysis can provide precise bond lengths, bond angles, and the absolute configuration of chiral centers. This technique is the gold standard for unambiguous structural proof. While finding specific XRD data for this compound itself is challenging, the technique is widely applied to similar chiral molecules to confirm their stereochemistry and solid-state conformation. semanticscholar.orgresearchgate.netresearchgate.net

Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Excess Determination

Since this compound is a chiral molecule, determining its enantiomeric purity is often crucial. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the primary method for separating and quantifying enantiomers. nih.gov

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. By comparing the chromatogram of a sample to that of a racemic mixture or known standards, the enantiomeric excess (ee) can be accurately determined. nih.govwiley-vch.de

Commonly used chiral stationary phases are often based on derivatized cyclodextrins or polysaccharides. ymc.co.jpgcms.cz The choice of the specific chiral column and the mobile phase (for HPLC) or carrier gas and temperature program (for GC) are critical for achieving good separation of the enantiomers. ymc.co.jpchemrxiv.org The development of efficient chiral separation methods is essential for quality control in asymmetric synthesis and for studying the stereoselectivity of reactions involving this compound. ymc.co.jp

Infrared (IR) and Ultraviolet-Visible (UV-VIS) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational analytical techniques in chemical research, providing critical insights into the molecular structure and electronic properties of compounds. In the study of this compound, these methods are indispensable for confirming the presence of key functional groups and understanding its electronic transitions.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the various functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by distinct absorption bands that correspond to the stretching and bending vibrations of its constituent bonds.

The most prominent features in the IR spectrum of this compound are the strong absorptions arising from the two carbonyl (C=O) groups: the ketone and the ester. The ketonic carbonyl stretching vibration typically appears in the region of 1725-1705 cm⁻¹. The ester carbonyl stretching vibration is generally observed at a higher frequency, typically between 1750 and 1735 cm⁻¹, due to the electron-withdrawing effect of the adjacent oxygen atom.

The presence of the tert-butyl group is confirmed by characteristic C-H stretching and bending vibrations. The C-O stretching vibrations of the ester group also produce strong and characteristic bands in the fingerprint region of the spectrum, typically in the range of 1300-1000 cm⁻¹.

Detailed Research Findings:

The table below outlines the expected characteristic IR absorption bands for this compound based on established group frequencies and data from structurally similar molecules.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (alkane) | Stretching | 2980-2850 | Strong |

| C=O (ester) | Stretching | 1750-1735 | Strong |

| C=O (ketone) | Stretching | 1725-1705 | Strong |

| C-O (ester) | Stretching | 1300-1000 | Strong |

| C-H (methyl/tert-butyl) | Bending | 1470-1365 | Medium-Weak |

This interactive table allows for sorting and filtering of the data.

Ultraviolet-Visible (UV-VIS) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The chromophores in a molecule, which are the parts responsible for light absorption, dictate the wavelengths at which absorption occurs.

In this compound, the primary chromophores are the two carbonyl groups. These groups contain non-bonding electrons (n-electrons) and π-electrons, which can be excited to higher energy anti-bonding molecular orbitals (π). The most relevant electronic transitions for this compound are the n → π transitions of the ketone and ester carbonyl groups.

Detailed Research Findings:

The n → π* transition of an isolated ketone typically results in a weak absorption band in the UV region, around 270-300 nm. For β-dicarbonyl compounds, the two carbonyl groups can interact, which may influence the absorption maximum (λmax) and its intensity. Furthermore, β-keto esters can exist in equilibrium with their enol tautomer. The enol form introduces a C=C double bond conjugated with the carbonyl group, which typically leads to a strong π → π* transition at a shorter wavelength (higher energy) and a shift in the n → π* transition to a longer wavelength (lower energy).

Specific UV-Vis spectral data for this compound is not extensively reported. However, analysis of related compounds like ethyl acetoacetate (B1235776) shows a weak absorption band around 245 nm in non-polar solvents, which is attributed to the n → π* transition of the keto-enol tautomer. It is anticipated that this compound would exhibit similar UV absorption characteristics.

The table below summarizes the expected UV-Vis absorption data for this compound.

| Chromophore | Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| C=O (Ketone) | n → π | ~270-300 | Weak |

| C=O (Ester) | n → π | ~205-215 | Weak |

| Enol form | π → π* | ~245 | Strong |

This interactive table allows for sorting and filtering of the data.

Future Research Directions and Innovations

Development of Novel Highly Efficient and Selective Catalytic Systems

The synthesis of α-substituted β-keto esters like tert-butyl 2-methyl-3-oxobutanoate is a cornerstone of modern organic chemistry. Future research is intensely focused on creating novel catalytic systems that offer unparalleled efficiency and stereoselectivity. A significant area of development is in asymmetric catalysis, aiming to produce specific enantiomers of the target molecule, which is crucial for pharmaceutical applications.

Researchers are exploring a variety of catalytic strategies:

Organocatalysis: Chiral tertiary amine-thiourea catalysts have been successfully employed in enantioselective annulation reactions of related β,γ-unsaturated α-ketoesters, achieving excellent enantiomeric excesses (ee). nih.gov This approach, which avoids the use of metals, is a key area of green chemistry.

Metal-Based Catalysis: Chiral N,N'-dioxide/Mg(II) complexes have shown remarkable efficiency in catalyzing asymmetric carbonyl-ene reactions. nih.gov Similarly, palladium-catalyzed reactions of allyl β-keto esters have opened up new synthetic pathways, allowing for transformations not possible through conventional methods. nih.gov Iridium complexes with chiral ferrocenyl P,N,N-ligands are also being developed for the asymmetric hydrogenation of β-keto esters, yielding β-hydroxy esters with high enantioselectivity. rsc.org

Lewis Acid Catalysis: The use of catalysts like scandium(III) in conjunction with chiral N,N'-dioxide ligands has enabled the enantioselective homologation of ketones with α-alkyl α-diazo esters to produce optically active β-keto esters. organic-chemistry.org

These advancements promise to provide more direct, cost-effective, and environmentally friendly routes to this compound and its derivatives.

Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

For the synthesis of this compound, AI and ML can be applied to:

Reaction Condition Optimization: ML algorithms can rapidly identify the optimal temperature, solvent, catalyst, and reactant concentrations to maximize yield and selectivity, minimizing the need for extensive trial-and-error experimentation. duke.edunih.gov

Predictive Modeling: By learning from existing chemical literature and experimental data, AI models can predict the most effective catalyst and reaction setup for the alkylation of tert-butyl acetoacetate (B1235776) to form the desired product. pharmafeatures.com

De Novo Design: Generative AI models can propose entirely new and more efficient synthetic routes to this compound and its derivatives. pharmafeatures.com

A key advantage is the ability of these tools to operate with limited data, making them accessible even for novel or less-studied reactions. duke.edu This data-driven approach will accelerate the discovery and development of new synthetic methodologies.

Continuous Flow Chemistry for Scalable and Sustainable Production

Continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and seamless scalability. The application of flow chemistry to the synthesis of this compound is a promising avenue for more sustainable and cost-effective large-scale production.

Key benefits of adopting flow chemistry include:

Enhanced Safety: The small reaction volumes inherent in flow reactors minimize the risks associated with handling reactive intermediates and exothermic reactions.

Increased Efficiency: Precise control over reaction parameters leads to higher yields and purities.

Sustainability: Flow systems often reduce solvent and energy consumption, contributing to greener manufacturing processes.

Research in this area will focus on developing robust and optimized flow protocols for the alkylation of β-keto esters, paving the way for the industrial-scale synthesis of this compound in a more sustainable manner.

Exploration of New Biocatalytic Pathways for Unprecedented Transformations

Biocatalysis, the use of enzymes and whole microbial cells to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. nih.govgeorgiasouthern.edu The advantages of biocatalysis include mild reaction conditions, high enantioselectivity, and reduced environmental impact. nih.gov

Future research in this area will explore:

Novel Enzymes: The discovery and engineering of new ketoreductases (KREDs) and other enzymes can enable the highly stereoselective synthesis of chiral alcohols and other derivatives from β-keto esters. researchgate.net Directed evolution techniques can be used to tailor enzymes for specific substrates and reaction conditions. nih.gov

Whole-Cell Biotransformations: Utilizing engineered microorganisms as whole-cell catalysts can simplify processes by eliminating the need for enzyme purification and cofactor regeneration. georgiasouthern.edu For instance, the yeast Pichia glucozyma has shown potential in the reduction of aromatic ketones. unimi.it

Chemoenzymatic Synthesis: Combining the strengths of both chemical and enzymatic catalysis can create novel and efficient synthetic routes. This approach has been successfully applied to the synthesis of prostaglandins (B1171923) like Latanoprost and Bimatoprost. unimi.it

The development of new biocatalytic pathways holds the key to producing enantiomerically pure forms of this compound and its derivatives with high efficiency and sustainability.

Design and Synthesis of Next-Generation Pharmaceutical Intermediates with Enhanced Bioactivity

This compound is a valuable building block in the synthesis of a wide range of pharmaceutical compounds. Future research will focus on leveraging this versatile intermediate to design and synthesize next-generation drugs with improved efficacy and novel mechanisms of action.

Recent studies have highlighted the potential of β-keto esters as:

Antibacterial Agents: Inspired by the structure of bacterial quorum-sensing autoinducers, novel β-keto esters have been designed and synthesized, showing promising in vitro antimicrobial activity against pathogenic bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. nih.govresearchgate.net

Antiviral Compounds: Chiral propargyl alcohols, which can be derived from β-keto esters, are important intermediates for the synthesis of antiviral nucleoside analogues. georgiasouthern.edu

Statin Intermediates: This class of compounds is crucial in the synthesis of statins, a class of drugs used to lower cholesterol levels. google.com

The ability to introduce specific stereochemistry and functional groups through advanced catalytic and biocatalytic methods will enable the creation of a diverse library of new drug candidates derived from this compound.

Mechanistic Deep-Dive using Advanced Spectroscopic and Computational Hybrid Methods

A fundamental understanding of reaction mechanisms is crucial for the rational design of more efficient and selective synthetic processes. The combination of advanced spectroscopic techniques and computational chemistry provides powerful tools for elucidating the intricate details of chemical transformations.

For reactions involving this compound, these hybrid methods can be used to:

Characterize Reaction Intermediates: Techniques like in-situ spectroscopy can help identify and characterize transient intermediates, providing direct evidence for proposed reaction pathways.

Elucidate Transition States: Density Functional Theory (DFT) and other computational methods can be used to model transition state structures and calculate activation energies, offering insights into the factors that control reaction rates and selectivity. nih.govresearchgate.net

Understand Catalyst-Substrate Interactions: Computational modeling can reveal the precise nature of the interactions between a catalyst and the β-keto ester substrate, guiding the design of more effective catalysts. nih.gov

By providing a detailed picture at the molecular level, these mechanistic studies will enable a more targeted and efficient approach to the development of new synthetic methods for this compound and its derivatives.

常见问题

Basic Research Questions